1-Morpholinomethylnaphthalene-2,7-diol
Description
Contextualization within Naphthalene (B1677914) Derivatives Research
Naphthalene and its derivatives have long been a cornerstone of organic chemistry and are integral to the development of a wide array of commercially important dyes, polymers, and pharmaceuticals. The naphthalene scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a variety of biological targets. researchgate.netnih.gov The introduction of different functional groups onto the naphthalene rings allows for the fine-tuning of their electronic, steric, and lipophilic properties, leading to a broad spectrum of biological activities. researchgate.net Naphthalene derivatives have been successfully developed into drugs for treating a range of conditions, including fungal infections, inflammation, and cancer. mdpi.comrawdatalibrary.net The presence of hydroxyl groups, as seen in 1-Morpholinomethylnaphthalene-2,7-diol, can further enhance the biological activity of naphthalene derivatives by participating in hydrogen bonding interactions with biological macromolecules.
Classification and Significance as a Mannich Base Derivative of Naphthols
This compound is classified as a Mannich base. Mannich bases are β-amino-carbonyl compounds formed through the Mannich reaction, a three-component condensation of an active hydrogen compound, an aldehyde (typically formaldehyde), and a primary or secondary amine. In the case of this compound, the active hydrogen compound is 2,7-dihydroxynaphthalene (B41206), the aldehyde is formaldehyde (B43269), and the secondary amine is morpholine (B109124).
The synthesis of aminomethylated derivatives of 2,7-dihydroxynaphthalene, including those with morpholine, has been reported in the scientific literature. These reactions typically proceed by the aminomethylation of the naphthol at one of the positions activated by the hydroxyl groups. The formation of such Mannich bases is a versatile method for introducing an aminomethyl group into a molecule, which can significantly influence its biological properties.
Overview of Current Research Trajectories and Academic Significance
While specific, in-depth research focusing exclusively on the biological activities of this compound is not extensively documented in publicly available literature, its structural components suggest several potential avenues for investigation. The combination of the pharmacologically significant naphthalene and morpholine scaffolds within a single molecule makes it a prime candidate for screening in various biological assays.
Based on the known activities of related compounds, research on this compound could be directed towards:
Anticancer research: Given that both naphthalene and morpholine derivatives have shown promise as anticancer agents, this hybrid molecule could be evaluated for its cytotoxic effects against various cancer cell lines. nih.govresearchgate.net
Antimicrobial studies: The individual components suggest potential for antibacterial and antifungal activity. mdpi.com
Enzyme inhibition studies: The presence of hydroxyl and amino groups could facilitate binding to the active sites of various enzymes.
The academic significance of this compound currently lies more in its representative nature as a product of the versatile Mannich reaction on a dihydroxynaphthalene core and as a potential building block for more complex molecules. Further detailed studies are required to fully elucidate its specific biological profile and potential applications.
Structure
2D Structure
3D Structure
Properties
CAS No. |
81653-20-5 |
|---|---|
Molecular Formula |
C15H17NO3 |
Molecular Weight |
259.30 g/mol |
IUPAC Name |
1-(morpholin-4-ylmethyl)naphthalene-2,7-diol |
InChI |
InChI=1S/C15H17NO3/c17-12-3-1-11-2-4-15(18)14(13(11)9-12)10-16-5-7-19-8-6-16/h1-4,9,17-18H,5-8,10H2 |
InChI Key |
OXSKDKWXVKZOAT-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC2=C(C=CC3=C2C=C(C=C3)O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 1 Morpholinomethylnaphthalene 2,7 Diol and Analogues
Traditional Mannich Reaction Protocols for Aminoalkyl Naphthol Synthesis
The cornerstone for the synthesis of 1-Morpholinomethylnaphthalene-2,7-diol is the classical Mannich reaction. This versatile carbon-carbon bond-forming reaction provides a straightforward route to aminoalkylated phenols and naphthols.
Multi-Component Condensation Reaction Mechanisms
The synthesis of aminomethylated naphthols, such as this compound, is typically achieved through a one-pot, three-component condensation. This reaction involves an active hydrogen compound (naphthalene-2,7-diol), formaldehyde (B43269), and a secondary amine (morpholine). The reaction is typically performed in a protic solvent, like ethanol, and may be heated to ensure completion.
The mechanism commences with the formation of an Eschenmoser-type salt, specifically the N,N-dimethyleneimminium ion, from the reaction of formaldehyde and the secondary amine. This electrophilic species is then attacked by the electron-rich naphthol ring. The hydroxyl group of the naphthol activates the ring, directing the substitution. Subsequent proton transfer and rearomatization of the naphthalene (B1677914) ring system yield the final Mannich base product.
Role of ortho-Quinone Methide Intermediates in Naphthol Aminomethylation
A key mechanistic feature in the aminomethylation of naphthols is the involvement of ortho-quinone methide intermediates. These highly reactive species are formed in situ from the naphthol. The reaction between the naphthol and formaldehyde can generate a hydroxymethylnaphthol, which, upon dehydration, forms the ortho-quinone methide. This intermediate then readily undergoes a conjugate addition with the amine (morpholine) to produce the aminomethylated product. The formation of this intermediate is particularly favored in naphthols where the hydroxyl group can stabilize the quinone-like structure.
Regioselectivity Considerations in Naphthalene Diol Functionalization
When functionalizing naphthalene diols like 2,7-dihydroxynaphthalene (B41206), regioselectivity is a critical consideration. The hydroxyl groups are activating and direct electrophilic substitution to the ortho and para positions. In the case of 2,7-dihydroxynaphthalene, the positions ortho to the hydroxyl groups (1, 3, 6, and 8) are the most activated sites for electrophilic attack.
The aminomethylation reaction will preferentially occur at the most nucleophilic and sterically accessible position. For 2,7-dihydroxynaphthalene, the C1 and C8 positions are generally the most reactive sites for the Mannich reaction. The formation of this compound indicates a selective functionalization at one of these highly activated positions. The extent of mono- versus di-substitution can often be controlled by adjusting the stoichiometry of the reactants.
Catalytic and Green Chemistry Approaches in Mannich Base Synthesis
In response to the growing demand for environmentally benign chemical processes, recent research has focused on developing catalytic and green chemistry alternatives to traditional Mannich reaction protocols. These methods aim to improve efficiency, reduce waste, and utilize milder reaction conditions.
Application of Supported Catalysts (e.g., Manganese Complexes on Carbon Nanotubes)
The use of heterogeneous catalysts offers significant advantages, including ease of separation and potential for recycling. Supported manganese complexes, for instance, have demonstrated effectiveness in catalyzing the synthesis of Mannich bases. While not specifically detailed for this compound, manganese (II) complexes supported on functionalized multi-walled carbon nanotubes have been successfully employed in the three-component synthesis of various aminomethylated naphthols. These catalysts have been shown to be efficient for the one-pot synthesis of β-amino carbonyl compounds through the Mannich reaction of an aldehyde, an amine, and a ketone. The high surface area of the carbon nanotubes and the catalytic activity of the manganese centers are believed to contribute to the high yields and efficiencies observed.
| Catalyst System | Substrates | Key Advantages |
| Manganese complexes on multi-walled carbon nanotubes | Acetophenone, aromatic aldehydes, aromatic amines | High yields, recyclability of the catalyst, heterogeneous nature. |
Microwave-Assisted Synthetic Procedures
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. This technique has been successfully applied to the Mannich reaction for the synthesis of aminoalkyl naphthols, offering significant reductions in reaction times compared to conventional heating methods. The rapid heating provided by microwave irradiation can lead to higher yields and cleaner reactions by minimizing the formation of side products. For the synthesis of compounds structurally related to this compound, microwave-assisted procedures have been shown to be highly efficient, often proceeding to completion in a matter of minutes.
| Synthetic Method | Typical Reaction Time | Key Advantages |
| Conventional Heating | Several hours | Simple setup |
| Microwave-Assisted Synthesis | Minutes | Rapid reaction rates, higher yields, cleaner product profiles. |
Solvent-Free Reaction Conditions
The move towards green chemistry has propelled the development of solvent-free reaction conditions for the synthesis of Mannich bases. These methods are recognized for being environmentally benign, often leading to higher yields, simpler work-up procedures, and reduced waste. researchgate.netnih.gov One-pot, solvent-free syntheses can be conducted by simply mixing the active hydrogen compound, an aldehyde, and an amine, sometimes at room temperature, without the need for metallic catalysts or Lewis acids. researchgate.net
Microwave irradiation has emerged as a particularly effective technique in solvent-free synthesis. It serves as an efficient energy source that can significantly reduce reaction times compared to conventional heating methods. researchgate.netresearchgate.net For instance, the synthesis of N,N'-bis(aryl-2-hydroxynaphthylmethyl)piperazines has been successfully achieved in high yields under solvent-free conditions using a domestic microwave oven. researchgate.net This approach not only accelerates the reaction but also aligns with the principles of green chemistry by minimizing energy consumption and avoiding hazardous organic solvents. researchgate.netresearchgate.net The use of solid supports, such as cuprous iodide-doped alumina, has also been reported to facilitate solventless Mannich condensations. researchgate.net
| Parameter | Conventional Heating | Solvent-Free / Microwave Irradiation | Reference |
|---|---|---|---|
| Solvent | Typically uses alcohols (e.g., methanol (B129727), ethanol) or aqueous solutions. | No solvent or minimal solvent used. | researchgate.netresearchgate.net |
| Reaction Time | Several hours to 24 hours. | Minutes to a few hours. | researchgate.netresearchgate.net |
| Energy Source | Oil bath, heating mantle. | Microwave oven. | researchgate.net |
| Work-up | Often requires extraction and column chromatography. | Simpler, may involve filtration and washing. | researchgate.net |
| Environmental Impact | Generates solvent waste. | Environmentally benign, aligns with green chemistry principles. | researchgate.netresearchgate.net |
Precursor Derivatization and Scaffold Construction Strategies
Synthetic Routes from 2,7-Naphthalenediol
The primary precursor for the synthesis of this compound is 2,7-naphthalenediol, also known as 2,7-dihydroxynaphthalene. researchgate.neteasechem.com This starting material is commercially available and can be synthesized via methods like the caustic fusion of naphthalene-2,7-disulfonic acid at high temperatures. google.comchemicalbook.com The two hydroxyl groups on the naphthalene ring activate the aromatic system, making it susceptible to electrophilic substitution reactions, such as the Mannich reaction. researchgate.netadichemistry.com The substitution typically occurs at the positions ortho to the hydroxyl groups (C1 and C8), which are the most nucleophilic sites. researchgate.netchemicalbook.com Aminomethylation of 2,7-dihydroxynaphthalene can lead to both mono- and bis-substituted products. researchgate.net
Incorporation of the Morpholine (B109124) Moiety via Formaldehyde and Amines
The introduction of the morpholinomethyl group onto the 2,7-naphthalenediol scaffold is achieved through the classical Mannich reaction. adichemistry.comnih.gov This is a three-component condensation involving:
An active hydrogen compound (2,7-naphthalenediol).
A non-enolizable aldehyde (typically formaldehyde). adichemistry.com
A secondary amine (morpholine). researchgate.netnih.gov
The reaction mechanism begins with the formation of an iminium ion from the reaction between morpholine and formaldehyde. adichemistry.comyoutube.com Under the mildly acidic conditions often employed, the 2,7-naphthalenediol exists in equilibrium with its more nucleophilic enol-like form. This activated naphthalene ring then attacks the electrophilic carbon of the iminium ion, resulting in the formation of a C-C bond and yielding the β-aminocarbonyl compound, or Mannich base, this compound. adichemistry.com The reaction is typically carried out in solvents like methanol or ethanol. researchgate.netnrfhh.com
Synthesis of Bis-Mannich Bases from Naphthalene Diols
Naphthalene diols, including 2,7-naphthalenediol, can undergo bis-aminomethylation to form bis-Mannich bases, where two aminomethyl groups are attached to the naphthalene core. researchgate.net The formation of mono- versus bis-Mannich bases is dependent on the stoichiometry of the reactants. researchgate.netnih.gov By adjusting the molar ratio of the naphthalenediol, formaldehyde, and the amine, the reaction can be directed towards the desired product. For 2,7-dihydroxynaphthalene, bis-aminomethylation occurs at the 1- and 8-positions. researchgate.net
The synthesis of bis-Mannich bases from various naphthols has been reported under different conditions, including solvent-free microwave irradiation, which can produce high yields efficiently. researchgate.net Studies on the aminomethylation of 2,7-dihydroxynaphthalene with various secondary amines, including piperidine (B6355638) and morpholine, have demonstrated the formation of these bis-adducts. researchgate.net These bis-aminomethylated derivatives often exhibit low solubility in common organic solvents. researchgate.net
Optimization of Reaction Conditions and Yield Enhancement
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound and its analogues. Key parameters that are often adjusted include the choice of catalyst, solvent, temperature, and reaction time.
The use of catalysts, such as p-toluenesulfonic acid, has been shown to facilitate the one-pot synthesis of 2-naphthol (B1666908) Mannich bases under microwave-assisted, solvent-free conditions. researchgate.net In some cases, organocatalysts like N,N-dimethylethanolamine have proven highly efficient for the synthesis of related arylaminonaphthols under solvent-free conditions, providing good yields in relatively short reaction times. nih.gov
A comparison between conventional heating and microwave irradiation for the synthesis of Mannich bases has shown that the microwave-assisted method significantly reduces reaction times. researchgate.net While conventional methods might require several hours of refluxing, microwave synthesis can often be completed in a fraction of that time. researchgate.netresearchgate.net However, the effect on reaction yield can vary depending on the specific substrates and reagents involved. researchgate.net
The choice of solvent also plays a critical role. While traditional methods use alcohols, the shift towards greener synthesis has promoted the use of more environmentally friendly solvents or solvent-free conditions. researchgate.netscielo.br Acetonitrile, for example, has been identified as a "greener" solvent that provides a good balance between reactant conversion and reaction selectivity in related oxidative coupling reactions. scielo.br The optimization process involves finding the best balance between these factors to achieve high conversion of the starting materials into the desired product with high selectivity. scielo.br
| Starting Material | Amine/Aldehyde | Conditions | Key Findings | Reference |
|---|---|---|---|---|
| 2-Naphthol | Piperazine / Aromatic Aldehydes | Solvent-free, microwave irradiation | High yields of bis-Mannich bases were obtained in a short reaction time (1 minute). | researchgate.net |
| 2,7-Dihydroxynaphthalene | Dibutylamine, Piperidine, Morpholine | Methanol, room temperature | Dihydroxynaphthalenes can undergo both mono- and bis-aminomethylation. Yields for mono-substituted products were in the range of 70-82%. | researchgate.net |
| Various Carbonyls | Various Amines / Aldehydes | Solvent-free, room temperature, no catalyst | A mild and convenient one-pot procedure with good yields and a simple workup. | researchgate.net |
| 2-Naphthol | Arylamines / Aldehydes | Solvent-free, N,N-dimethylethanolamine catalyst | The organocatalyst was highly efficient, leading to good yields in short reaction times. | nih.gov |
| Acetophenones | Morpholine or Piperidine / Paraformaldehyde | Conventional heating vs. Microwave irradiation | Microwave irradiation significantly reduced reaction times, but yields varied depending on the specific compound. | researchgate.net |
Computational and Theoretical Investigations of 1 Morpholinomethylnaphthalene 2,7 Diol
Quantum Chemical Studies (e.g., Density Functional Theory, DFT)
Quantum chemical studies, particularly those employing Density Functional Theory (DFT), have become indispensable tools for understanding the intricate details of chemical reactions and molecular properties at the electronic level. For 1-Morpholinomethylnaphthalene-2,7-diol, these computational methods provide profound insights into its formation, reactivity, and intrinsic electronic characteristics.
Elucidation of Reaction Mechanisms and Transition States in Mannich Reactions
The synthesis of this compound is achieved through the Mannich reaction, a three-component condensation involving naphthalene-2,7-diol, formaldehyde (B43269), and morpholine (B109124). DFT calculations are instrumental in mapping out the potential energy surface of this reaction, thereby elucidating the step-by-step mechanism. These studies can identify the key intermediates and, crucially, the transition state structures, which represent the highest energy point along the reaction coordinate.
Theoretical investigations have shown that the Mannich reaction can proceed through different pathways. DFT calculations help in determining the most energetically favorable route. By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed. This allows for the identification of the rate-determining step, which is characterized by the highest activation energy barrier. For the formation of this compound, computational models can predict whether the reaction proceeds via the formation of an intermediate Eschenmoser's salt-like iminium ion from morpholine and formaldehyde, followed by electrophilic attack on the electron-rich naphthalene-2,7-diol ring.
Evaluation of Catalytic Effects on Activation Energies
The efficiency of the Mannich reaction can often be enhanced by the use of catalysts. DFT studies play a pivotal role in understanding how these catalysts function to lower the activation energy of the rate-determining step. nih.gov By modeling the reaction in the presence of a catalyst, it is possible to compare the catalyzed and uncatalyzed reaction pathways.
For instance, if an acid catalyst is employed, DFT calculations can model the protonation of the intermediate iminium ion, showing how this increases its electrophilicity and facilitates the subsequent attack by the nucleophilic naphthalene-2,7-diol. The calculations would reveal a lower energy transition state for the catalyzed reaction compared to the uncatalyzed one, thus quantifying the catalytic effect. Similarly, the role of a base catalyst in promoting the deprotonation of the naphthalene-2,7-diol to form a more potent nucleophile can also be computationally evaluated.
Table 1: Hypothetical DFT-Calculated Activation Energies for the Mannich Reaction Forming this compound
| Reaction Pathway | Activation Energy (kcal/mol) |
|---|---|
| Uncatalyzed | 25.8 |
| Acid-Catalyzed | 18.2 |
| Base-Catalyzed | 20.5 |
Analysis of Electronic Structure (HOMO-LUMO Gaps, Molecular Electrostatic Potential)
The electronic structure of this compound dictates its reactivity and potential applications. DFT calculations are routinely used to determine key electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netnih.gov A smaller gap suggests a more reactive molecule. nih.govmdpi.com
The Molecular Electrostatic Potential (MEP) map is another valuable output of DFT calculations. It provides a visual representation of the charge distribution within the molecule. The MEP map uses a color scale to indicate regions of negative electrostatic potential (electron-rich areas, prone to electrophilic attack) and positive electrostatic potential (electron-poor areas, susceptible to nucleophilic attack). For this compound, the MEP would likely show negative potential around the oxygen and nitrogen atoms, while the hydrogen atoms of the hydroxyl groups would exhibit a positive potential.
Table 2: Calculated Electronic Properties of this compound (Hypothetical Values)
| Parameter | Value |
|---|---|
| HOMO Energy | -5.8 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 4.6 eV |
Investigation of Intramolecular Interactions (e.g., Hydrogen Bonding)
The three-dimensional structure and conformational preferences of this compound are influenced by intramolecular interactions, most notably hydrogen bonding. DFT calculations can be used to explore the potential for hydrogen bond formation between the hydroxyl groups of the naphthalene (B1677914) moiety and the nitrogen atom of the morpholine ring. researchgate.net By analyzing the optimized molecular geometry and the electron density distribution, the presence and strength of such intramolecular hydrogen bonds can be confirmed.
Molecular Docking Simulations and Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme.
Computational Prediction of Binding Affinities with Enzymes and Receptors
Molecular docking simulations can be employed to predict the binding affinity of this compound to various enzymes and receptors. The process involves placing the ligand into the binding site of the target protein and calculating a scoring function that estimates the binding energy. A lower binding energy generally indicates a more stable protein-ligand complex and a higher binding affinity.
These simulations can provide detailed insights into the specific interactions that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. For this compound, the hydroxyl groups and the morpholine nitrogen are likely to be key pharmacophoric features involved in hydrogen bonding with amino acid residues in the active site of a target protein. The naphthalene ring system can participate in hydrophobic and π-π stacking interactions. By identifying these key interactions, molecular docking can guide the rational design of more potent analogs.
Table 3: Hypothetical Molecular Docking Results for this compound with Target Proteins
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|
| Tyrosinase | -7.2 | His259, His263, Ser282 |
| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355, Ser530 |
| Acetylcholinesterase | -6.9 | Trp84, Tyr130, Phe330 |
Identification of Key Binding Residues and Interaction Modes
In the realm of computational drug design, understanding how a molecule like this compound interacts with a biological target, such as an enzyme or a receptor, is of paramount importance. Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a target protein. researchgate.net This method allows for the identification of key amino acid residues within the binding site that are crucial for the interaction and helps to elucidate the modes of binding.
For a molecule such as this compound, a hypothetical docking study would involve preparing the three-dimensional structures of both the ligand and the target protein. The naphthalene-2,7-diol core provides a rigid scaffold with hydroxyl groups that can act as hydrogen bond donors and acceptors. The morpholinomethyl substituent introduces a flexible side chain with a nitrogen atom that can also participate in hydrogen bonding or ionic interactions.
A typical molecular docking simulation would place the this compound molecule into the active site of a target protein and sample various conformations and orientations. The results would be scored based on the predicted binding affinity, often expressed in kcal/mol. researchgate.net The analysis of the best-scoring poses would reveal key interactions. For instance, the hydroxyl groups of the naphthalene core could form hydrogen bonds with polar residues like serine, threonine, or glutamic acid. The morpholino group might interact with other residues in a separate pocket of the active site.
Hypothetical Key Binding Interactions for this compound:
| Interacting Residue (Hypothetical) | Interaction Type | Distance (Å) |
| Aspartate 127 | Hydrogen Bond with 2-OH | 2.8 |
| Tyrosine 228 | π-π Stacking with Naphthalene | 3.5 |
| Lysine 85 | Hydrogen Bond with Morpholino-N | 3.0 |
| Phenylalanine 230 | Hydrophobic Interaction | 4.2 |
These predicted interactions provide a structural hypothesis for the molecule's mechanism of action and can guide the design of new analogs with improved potency and selectivity.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. brieflands.com The fundamental principle of QSAR is that the biological activity of a chemical is a function of its molecular structure and physicochemical properties.
The development of a predictive QSAR model for a series of compounds related to this compound would involve several key steps. researchgate.net First, a dataset of molecules with known biological activities (e.g., IC50 values for enzyme inhibition) would be compiled. This dataset would then be divided into a training set, used to build the model, and a test set, used to validate its predictive power.
For each molecule in the dataset, a set of molecular descriptors would be calculated. These descriptors are numerical values that represent different aspects of the molecule's structure, such as its size, shape, electronic properties, and lipophilicity. Using statistical methods like multiple linear regression (MLR) or more advanced machine learning algorithms, a mathematical equation is derived that correlates the molecular descriptors with the observed biological activity.
A hypothetical QSAR model for a series of naphthalene derivatives might take the following form:
log(1/IC50) = 0.5 * LogP - 0.2 * PSA + 1.2 * HD_Count + 2.5
Where LogP is the octanol-water partition coefficient, PSA is the polar surface area, and HD_Count is the number of hydrogen bond donors. The quality of the model is assessed by statistical parameters such as the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). A robust QSAR model can then be used to predict the biological activity of new, untested compounds. researchgate.net
The analysis of a developed QSAR model provides valuable insights into which molecular properties are most influential for the observed biological effects. By examining the coefficients of the descriptors in the QSAR equation, one can understand the structure-activity relationships.
For instance, a positive coefficient for a descriptor like LogP would suggest that increasing the lipophilicity of the molecule leads to higher biological activity. Conversely, a negative coefficient for a descriptor like polar surface area (PSA) might indicate that a lower PSA is favorable for activity, perhaps due to better membrane permeability.
Hypothetical Correlation of Descriptors for Naphthalene Derivatives:
| Molecular Descriptor | Correlation with Activity | Interpretation |
| LogP (Lipophilicity) | Positive | Increased lipophilicity may enhance cell membrane penetration. |
| Molecular Weight | Negative | Larger molecules may have steric hindrance in the binding pocket. |
| Number of H-bond Donors | Positive | Hydrogen bonding is likely a key interaction with the target. |
| Dipole Moment | Positive | Indicates the importance of polar interactions for binding. |
This understanding allows medicinal chemists to rationally design new molecules with an optimized set of descriptors to achieve higher potency.
Theoretical Characterization of Reactive Intermediates
The diol functionality in this compound makes it susceptible to oxidation, potentially leading to the formation of phenoxyl radicals. The stability of these radicals is a key factor in their subsequent reactivity and potential for causing oxidative stress. Theoretical calculations, particularly using density functional theory (DFT), can provide insights into the energetics of phenoxyl radical formation.
The O-H bond dissociation enthalpy (BDE) is a critical parameter for assessing the ease of hydrogen atom abstraction and subsequent radical formation. A lower BDE indicates a weaker O-H bond and a greater propensity for radical formation. Intramolecular hydrogen bonding can significantly influence the stability of the resulting phenoxyl radical. nih.govcanada.ca For this compound, the relative positions of the hydroxyl groups and the morpholinomethyl substituent would be crucial in determining the stability of any potential radical intermediates.
Hypothetically Calculated Properties of Phenoxyl Radicals of Naphthalene Diols:
| Naphthalene Diol Isomer | O-H Bond Dissociation Enthalpy (kcal/mol) | Radical Stabilization Energy (kcal/mol) |
| 1,5-Naphthalenediol | 85.2 | 5.8 |
| 1,8-Naphthalenediol | 82.1 | 8.9 |
| 2,7-Naphthalenediol | 86.5 | 4.5 |
These theoretical calculations can help to predict which hydroxyl group is more susceptible to oxidation and how substituents might influence radical stability. nih.gov
Computational methods can be employed to explore the potential oxidative pathways of this compound. This involves mapping the potential energy surface for reactions with common biological oxidants, such as cytochrome P450 enzymes or reactive oxygen species. rsc.org
Theoretical studies can elucidate the step-by-step mechanisms of these oxidation reactions, including the formation of intermediates and transition states. researchgate.net For a naphthalene diol, oxidation could lead to the formation of quinone-type metabolites. Understanding the energetics of these pathways is crucial for predicting the major metabolic products and identifying potentially toxic reactive intermediates.
For example, the atmospheric oxidation of naphthalene initiated by hydroxyl radicals has been studied theoretically, providing insights into addition and abstraction reaction pathways. researchgate.net Similar computational approaches could be applied to the biological oxidation of substituted naphthalene diols to understand their metabolic fate.
Advanced Research Applications and Methodological Contributions
Development as Biological Imaging Probes
The inherent photophysical properties of the naphthalene (B1677914) core suggest the potential of its derivatives as fluorescent probes for biological imaging. These probes are invaluable for visualizing cellular structures and processes in real-time and with high specificity.
Exploitation of Fluorescent Properties for in vitro Systems
Naphthalene derivatives are known for their strong fluorescence, excellent photostability, and high quantum yields, making them ideal candidates for the construction of fluorescent probes. The rigid and extended π-electron system of the naphthalene moiety contributes to these favorable photophysical characteristics. While specific studies detailing the excitation and emission spectra or the fluorescence quantum yield of 1-Morpholinomethylnaphthalene-2,7-diol are not extensively available in the current literature, the general properties of naphthalene-based dyes suggest its potential utility. The introduction of the morpholinomethyl group can further influence the molecule's fluorescent properties, potentially leading to environmentally sensitive fluorescence that could be exploited for sensing specific analytes or changes in the cellular microenvironment. Further research is required to fully characterize the fluorescent properties of this compound and to develop its application as a fluorescent stain for in vitro imaging.
Utility as Chemical Biology Tools
Chemical biology relies on the use of small molecules to perturb and study biological systems. The structural motifs present in this compound, namely the naphthalenediol and the morpholine (B109124) group, suggest its potential as a versatile tool in this field.
Investigation of Cellular Processes and Molecular Interactions
Mannich bases, a class of compounds to which this compound belongs, have been investigated for a wide range of biological activities. While direct studies on the application of this specific compound in probing cellular processes are limited, the naphthalenediol scaffold is known to interact with various biomolecules. For instance, derivatives of naphthalenediol have been explored for their interactions with proteins and nucleic acids. The morpholine moiety can influence the compound's solubility, cell permeability, and subcellular localization, which are critical parameters for a chemical probe. Future research could explore the use of this compound as a probe to study enzyme activity or to investigate specific molecular interactions within the cell, leveraging the potential for fluorescence changes upon binding to a target.
Applications in Material Science and Catalysis
The structural characteristics of this compound also point towards potential applications in material science and catalysis, particularly in the areas of metal ion coordination and asymmetric synthesis.
Metal Ion Chelation and Complex Formation Potential
The presence of two hydroxyl groups on the naphthalene ring, combined with the nitrogen and oxygen atoms in the morpholinomethyl substituent, provides multiple potential coordination sites for metal ions. Research on related Mannich bases of naphthalenediols has indicated the formation of strong intramolecular hydrogen bonds, a feature that often predisposes a molecule to act as a chelating agent. The ability to form stable complexes with various metal ions could lead to the development of new materials with interesting magnetic, optical, or electronic properties. While the synthesis and characterization of metal complexes specifically with this compound are not yet reported, the general behavior of similar ligands suggests this as a promising area for future investigation.
| Potential Coordinating Atoms | Rationale for Chelation |
| Oxygen (hydroxyl groups) | Deprotonation can lead to strong coordinate bonds with metal ions. |
| Nitrogen (morpholine) | The lone pair of electrons can coordinate to a metal center. |
| Oxygen (morpholine) | Can participate in coordination, although typically a weaker donor than nitrogen. |
Role as Chiral Catalysts or Metallo-Enzyme Mimics
The naphthalene backbone, when appropriately substituted, can exhibit axial chirality. While this compound itself is not inherently chiral, it could serve as a precursor for the synthesis of chiral ligands. Binaphthyl diols (BINOLs) are a well-established class of chiral ligands that are highly effective in a wide range of asymmetric catalytic reactions. By analogy, chiral derivatives of this compound could potentially be developed and utilized as ligands in metal-catalyzed asymmetric synthesis. Furthermore, the ability to form well-defined metal complexes opens up the possibility of designing metallo-enzyme mimics. These synthetic complexes aim to replicate the structure and function of the active sites of metalloenzymes, providing insights into biological catalytic mechanisms and enabling the development of novel catalysts for challenging chemical transformations. The combination of a naphthalenediol scaffold and a flexible morpholine-containing side chain could offer a unique steric and electronic environment in a metal complex, potentially leading to novel catalytic activities. However, experimental studies are needed to validate these potential applications.
Corrosion Inhibition Studies
The investigation of novel organic compounds as corrosion inhibitors is a critical area of materials science and industrial chemistry. For a compound like this compound, its potential to protect metallic surfaces, particularly steel in acidic or saline environments, would be systematically evaluated through a series of established electrochemical and surface analysis techniques. Researchers would aim to understand not only its effectiveness but also the fundamental mechanisms governing its protective action.
Investigation of Adsorption Mechanisms on Metal Surfaces
A cornerstone of understanding how a corrosion inhibitor functions is to study its adsorption behavior on the metal surface it is intended to protect. The process by which the inhibitor molecules attach to the metal surface dictates the stability and effectiveness of the protective film. For this compound, this would involve elucidating the nature of the bond between the inhibitor and the metal.
The adsorption process is generally classified into two main types: physisorption and chemisorption. Physisorption involves weaker, electrostatic interactions between the inhibitor molecules and the charged metal surface, such as van der Waals forces. Chemisorption, on the other hand, involves the formation of stronger, covalent bonds through electron sharing or donation from the inhibitor to the metal's vacant d-orbitals.
To determine the dominant mode of adsorption for this compound, researchers would typically employ techniques like electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization at various temperatures. By analyzing the changes in thermodynamic parameters such as the standard free energy of adsorption (ΔG°ads), enthalpy of adsorption (ΔH°ads), and entropy of adsorption (ΔS°ads), the nature of the interaction can be inferred.
Adsorption isotherms, such as Langmuir, Temkin, and Frumkin, are mathematical models used to describe the relationship between the concentration of the inhibitor in the solution and the extent of its adsorption on the metal surface. By fitting experimental data to these models, researchers can gain further insights into the adsorption process. For instance, the Langmuir isotherm assumes a monolayer adsorption on a homogeneous surface with no interaction between the adsorbed molecules.
A hypothetical data table illustrating the kind of results obtained from such a study is presented below.
| Inhibitor Concentration (mol/L) | Surface Coverage (θ) |
| 1 x 10⁻⁶ | 0.35 |
| 5 x 10⁻⁶ | 0.68 |
| 1 x 10⁻⁵ | 0.85 |
| 5 x 10⁻⁵ | 0.92 |
| 1 x 10⁻⁴ | 0.95 |
This interactive table would allow users to visualize how the surface coverage of the inhibitor on the metal increases with its concentration, a key aspect of adsorption studies.
Relationship between Molecular Structure and Inhibition Efficiency
The effectiveness of an organic corrosion inhibitor is intrinsically linked to its molecular structure. For this compound, several structural features would be of interest to researchers. The presence of heteroatoms like nitrogen and oxygen in the morpholine ring and hydroxyl groups, as well as the π-electrons in the naphthalene rings, are all potential sites for interaction with the metal surface.
The nitrogen and oxygen atoms possess lone pairs of electrons that can be readily shared with the vacant d-orbitals of metal atoms, leading to strong coordinate covalent bonds (chemisorption). The naphthalene moiety, with its delocalized π-electron system, can also contribute to adsorption by interacting with the metal surface. The two hydroxyl (-OH) groups can participate in electrostatic interactions and may also facilitate stronger bonding.
Quantum chemical calculations, based on Density Functional Theory (DFT), are a powerful tool for correlating molecular structure with inhibition efficiency. These computational methods can provide insights into parameters such as the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), the energy gap (ΔE = LUMO - HOMO), and the dipole moment.
A lower energy gap (ΔE) generally implies a higher reactivity of the molecule, which often translates to a greater inhibition efficiency. The distribution of electron density, as visualized through HOMO and LUMO plots, can indicate the likely sites of interaction with the metal surface.
A hypothetical data table summarizing the results of quantum chemical calculations for this compound and its correlation with experimentally determined inhibition efficiency is shown below.
| Parameter | Value | Implication for Inhibition |
| E_HOMO (eV) | -5.8 | High tendency to donate electrons |
| E_LUMO (eV) | -1.2 | Ability to accept electrons |
| ΔE (eV) | 4.6 | High reactivity towards metal surface |
| Dipole Moment (Debye) | 3.5 | Stronger adsorption due to polarity |
| Inhibition Efficiency (%) | 95% at 1x10⁻⁴ M | High protective performance |
This interactive table would allow for an exploration of how theoretical molecular properties are expected to influence the practical performance of the inhibitor.
By systematically modifying the structure of this compound (e.g., by introducing different substituent groups) and evaluating the resulting changes in inhibition efficiency and theoretical parameters, a comprehensive understanding of the structure-activity relationship can be established. This knowledge is invaluable for the rational design of new and more effective corrosion inhibitors.
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for 1-Morpholinomethylnaphthalene-2,7-diol, and how can intermediates be characterized spectroscopically?
- Methodology : The compound can be synthesized via a multi-step process starting with naphthalene-2,7-diol. For example, naphthalene-2,7-diol undergoes propoxylation with propylene carbonate at 210–220°C in the presence of K₂CO₃ as a catalyst. Subsequent reactions with epichlorohydrin and methacrylic acid yield functionalized derivatives. Structural confirmation requires ¹H/¹³C NMR, FT-IR, and mass spectrometry to verify substitutions and purity .
- Critical Step : Catalytic efficiency (e.g., triethylbenzylammonium chloride, TEBACl) and reaction temperature control are key to minimizing side products.
Q. How can the purity and stability of this compound be assessed under laboratory storage conditions?
- Methodology : Use HPLC with a C18 column and UV detection (λ = 254 nm) to monitor degradation. Stability studies should include accelerated aging at 40°C/75% relative humidity for 6 months, with periodic sampling. Compare results against freshly synthesized batches .
- Data Interpretation : Degradation products (e.g., demorpholinomethyl derivatives or oxidized naphthols) indicate hydrolytic or oxidative instability.
Q. What are the standard protocols for evaluating the compound’s solubility and partitioning coefficients (logP)?
- Methodology : Perform shake-flask experiments in octanol-water systems at 25°C, followed by UV-Vis quantification. For low solubility, use saturation shake-plate methods with LC-MS detection .
Advanced Research Questions
Q. How can conflicting toxicity data between in vitro and in vivo models for this compound be resolved?
- Experimental Design :
- In vitro : Use human hepatocyte cultures to assess metabolic activation (e.g., CYP450-mediated oxidation) and cytotoxicity (LDH release, ATP depletion).
- In vivo : Conduct subchronic oral exposure studies in rodents (28–90 days) with endpoints including hepatic enzyme activity (ALT/AST), histopathology, and renal function markers .
- Conflict Resolution : Discrepancies may arise from interspecies metabolic differences. Cross-validate using humanized liver mouse models or microphysiological systems (e.g., liver-on-a-chip) .
Q. What computational strategies predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodology : Perform molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER) to assess binding affinity to targets like cytochrome P450 or estrogen receptors. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
- Key Parameters : Focus on morpholine and diol functional groups, which may hydrogen-bond with catalytic residues or modulate hydrophobicity .
Q. How can reaction yields be optimized for large-scale synthesis without compromising stereochemical integrity?
- Methodology : Use design of experiments (DoE) to test variables: catalyst loading (TEBACl: 0.5–5 mol%), solvent polarity (toluene vs. DMF), and reaction time (2–24 hours). Monitor regioselectivity via LC-MS and 2D NMR (NOESY) .
- Advanced Technique : Employ continuous-flow reactors to enhance heat/mass transfer and reduce side reactions .
Q. What analytical approaches differentiate isomeric byproducts during synthesis?
- Methodology : Combine chiral HPLC (e.g., Chiralpak IA column) with circular dichroism (CD) spectroscopy. For structural isomers, use high-resolution mass spectrometry (HRMS) and ¹H-¹³C HSQC NMR .
Data Contradiction & Reproducibility
Q. How should researchers address discrepancies in reported toxicokinetic parameters (e.g., half-life or bioavailability)?
- Analysis Framework :
- Confounding Factors : Compare study designs (e.g., dosing routes, animal strains). Oral vs. intravenous administration significantly alters bioavailability due to first-pass metabolism .
- Statistical Tools : Apply meta-analysis (random-effects models) to harmonize data from heterogeneous studies. Prioritize studies with "High Initial Confidence" (≥3/4 criteria met, per ATSDR guidelines) .
Q. Why do antioxidant activity assays (e.g., DPPH vs. FRAP) yield conflicting results for this compound?
- Methodological Insight : DPPH assays measure radical scavenging in hydrophobic environments, while FRAP evaluates reducing capacity in aqueous phases. Standardize assay conditions (pH, solvent) and validate with a reference antioxidant (e.g., Trolox) .
Tables for Key Data
| Property | Value/Technique | Reference |
|---|---|---|
| Molecular Weight | 263.3 g/mol (C₁₅H₁₇NO₃) | |
| CAS Number | 81653-20-5 | |
| Thermal Stability (TGA) | Decomposition onset: 220°C (N₂ atmosphere) | |
| logP (Octanol-Water) | 2.1 ± 0.3 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
